D-Methioninol
Overview
Description
D-Methioninol is an amino alcohol . It has a molecular formula of C5H13NOS and a molecular weight of 135.23 g/mol .
Molecular Structure Analysis
The IUPAC name for D-Methioninol is (2R)-2-amino-4-methylsulfanylbutan-1-ol . The InChI code is 1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 . The molecular structure of D-Methioninol includes a sulfur atom, making it a sulfur-containing amino acid .Physical And Chemical Properties Analysis
D-Methioninol is a syrupy, thick oil . It has a molecular weight of 135.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .Scientific Research Applications
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Biomedical Applications
- Field : Biomedical Science .
- Application Summary : Methionine holds immense potential for biomedical applications due to its unique structural characteristics and multifunctional properties .
- Methods of Application : Two chemical modification methods are introduced due to the unique structural characteristics of Methionine .
- Results or Outcomes : Applications of Methionine in cancer treatment and diagnosis are summarized in detail .
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Gut Protective Effect
- Field : Gastroenterology .
- Application Summary : D-Methionine has potential gut protective effects and has been investigated in an Inflammatory Bowel Disease (IBD) mouse model .
- Methods of Application : D-Methionine supplementation resulted in the attenuation of the disease condition as well as the suppression of several inflammation-related gene expressions in the IBD mouse model .
- Results or Outcomes : The data suggest a promising therapeutic potential for improving symptoms of gut inflammation with an impact on IBD therapy .
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Regulation of Metabolic Processes
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Cancer Treatment and Diagnosis
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Treatment of Liver Diseases
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Antioxidant Role
- Field : Biophysics .
- Application Summary : Methionine residues in proteins can serve as interceptors of oxidant molecules without impairment of the structure and function of plasma proteins .
- Methods of Application : The proteins contain antioxidant methionines, the oxidation of which does not affect (or has a minor effect) on their functional properties .
- Results or Outcomes : The data contribute to increased evidence of antioxidant role of surface-exposed methionines and can be useful for understanding a possible mechanism that supports or impairs structure–function relationships of proteins subjected to oxidative stress .
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COVID-19 Treatment
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Innate Immune System Regulation
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Digestive Functioning
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Lipid Metabolism
Safety And Hazards
properties
IUPAC Name |
(2R)-2-amino-4-methylsulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Methioninol | |
CAS RN |
87206-44-8 | |
Record name | Methioninol, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 87206-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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